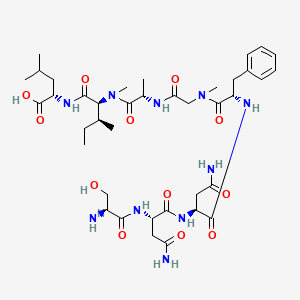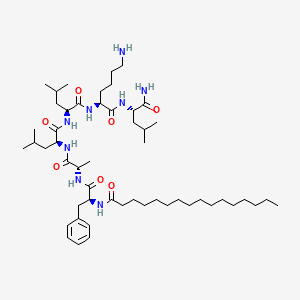
SNNF(N-Me)GA(N-Me)IL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SNNF(N-Me)GA(N-Me)IL is a biologically active peptide comprising double N-methylated derivatives of a partial islet amyloid polypeptide (IAPP) sequence. This compound is known for its amyloidogenic and cytotoxic properties . It has a molecular weight of 862.97 and a molecular formula of C39H62N10O12 .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for SNNF(N-Me)GA(N-Me)IL are not well-documented. large-scale peptide synthesis often employs automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process involves optimizing reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
SNNF(N-Me)GA(N-Me)IL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .
科学的研究の応用
SNNF(N-Me)GA(N-Me)IL has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in amyloid formation and cytotoxicity, particularly in the context of diseases like type 2 diabetes.
Medicine: Explored for its potential therapeutic applications in treating amyloid-related diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of SNNF(N-Me)GA(N-Me)IL involves its interaction with cellular components, leading to amyloid formation and cytotoxicity. The compound targets specific molecular pathways involved in protein aggregation and cell death. The exact molecular targets and pathways are still under investigation, but it is known to disrupt cellular homeostasis and induce apoptosis .
類似化合物との比較
SNNF(N-Me)GA(N-Me)IL is unique due to its double N-methylation, which enhances its amyloidogenic and cytotoxic properties. Similar compounds include:
IAPP (Islet Amyloid Polypeptide): The parent peptide from which this compound is derived.
N-Methylated Peptides: Other peptides with N-methylation modifications that exhibit similar biological activities.
Amyloidogenic Peptides: Peptides known to form amyloid fibrils and associated with diseases like Alzheimer’s and type 2 diabetes.
特性
分子式 |
C39H62N10O12 |
|---|---|
分子量 |
863.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H62N10O12/c1-8-21(4)32(36(57)47-28(39(60)61)14-20(2)3)49(7)37(58)22(5)43-31(53)18-48(6)38(59)27(15-23-12-10-9-11-13-23)46-35(56)26(17-30(42)52)45-34(55)25(16-29(41)51)44-33(54)24(40)19-50/h9-13,20-22,24-28,32,50H,8,14-19,40H2,1-7H3,(H2,41,51)(H2,42,52)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,57)(H,60,61)/t21-,22-,24-,25-,26-,27-,28-,32-/m0/s1 |
InChIキー |
NNFBFJNXAVXCNY-GIFGIEFFSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)

![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)
![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)


![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)




